molecular formula C12H17ClN2O B8410944 N-(3-amino-4-chlorobenzyl)pivalamide

N-(3-amino-4-chlorobenzyl)pivalamide

Cat. No.: B8410944
M. Wt: 240.73 g/mol
InChI Key: AZYCBBVEHQMENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-4-chlorobenzyl)pivalamide is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-[(3-amino-4-chlorophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H17ClN2O/c1-12(2,3)11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

AZYCBBVEHQMENH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-83 by using 5-(aminomethyl)-2-chlorobenzenamine (2.0 g), pivaloyl chloride (0.2 mL), TEA (2 mL) and THF (10 mL) to afford 2.0 g of the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of N-(4-chloro-3-nitrobenzyl)-2,2-dimethyl-propionamide (5.92 g, 21.9 mmol), THF (150 mL) and Ra—Ni (1.50 g) was stirred for 2 days at RT under a hydrogen atmosphere (3.0 bar). The catalyst was removed by filtration and the mixture was concentrated. The crude was purified by chromatography to give the sub-title compound.
Name
N-(4-chloro-3-nitrobenzyl)-2,2-dimethyl-propionamide
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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